MK-0893 is a potent and selective small-molecule antagonist of the glucagon receptor (GCGR). [] It is classified as a competitive antagonist, meaning it directly competes with glucagon for binding to the GCGR. [] This compound has been instrumental in research exploring the role of glucagon signaling in glucose homeostasis and the potential of GCGR antagonism as a therapeutic approach for type 2 diabetes mellitus (T2DM). []
A detailed description of the synthetic route for MK-0893 is provided in the paper "Synthesis of MK-0893". [] The synthesis involves a multi-step process starting from commercially available materials. Key steps include the formation of a pyrazole ring, followed by coupling reactions to introduce the naphthalene and dichlorophenyl substituents. The final step involves the formation of the β-alanine amide to yield MK-0893.
The crystal structure of the human GCGR in complex with MK-0893 has been determined. [] This structural information reveals the binding mode of MK-0893 within the transmembrane domain of the receptor. Key interactions include hydrophobic contacts with residues in the binding pocket and a salt bridge formed by the carboxylic acid tail of MK-0893. The specific interactions and their impact on receptor conformation are discussed in detail in the paper "Extra-helical binding site of a glucagon receptor antagonist". []
MK-0893 acts as a competitive antagonist at the GCGR. [] It binds to the receptor with high affinity, preventing glucagon from binding and activating downstream signaling pathways. [] This, in turn, inhibits glucagon-induced glucose elevation by suppressing hepatic glucose production. [] Studies have shown that MK-0893 effectively blocks glucagon-stimulated cAMP accumulation, demonstrating its inhibitory effect on this key signaling pathway. [, ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6